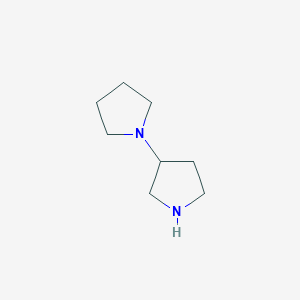

1,3'-Bipyrrolidine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Synthesis and Drug Discovery

Nitrogen heterocyles, which are cyclic compounds containing at least one nitrogen atom in the ring, are of paramount importance in the life sciences. They are abundant in nature, forming the core structure of many essential biomolecules like vitamins, hormones, and antibiotics. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain nitrogen heterocycles, underscoring their critical role in drug design and discovery. rsc.orgmsesupplies.com This prevalence is attributed to their stability, operational efficiency within the human body, and the ability of nitrogen atoms to form hydrogen bonds with biological targets such as DNA and proteins. rsc.orgnih.gov

The versatility of nitrogen-containing heterocycles makes them attractive targets for synthetic organic chemists. rsc.org Their structural diversity allows for the fine-tuning of biological and pharmacological properties. msesupplies.comou.edu This has led to their use in a broad spectrum of applications beyond pharmaceuticals, including agrochemicals, polymers, dyes, and corrosion inhibitors. msesupplies.com In agrochemicals, for instance, over 70% of introduced crop protection agents feature heterocyclic structures with nitrogen atoms. msesupplies.com

The ability to selectively introduce nitrogen atoms into existing molecular frameworks, a process known as skeletal editing, opens up new avenues in drug discovery. This approach allows researchers to modify the biological properties of molecules without altering their fundamental functionalities, potentially leading to the development of new drugs more efficiently and cost-effectively. ou.edu

The Bipyrrolidine Core: Structural Diversity and Research Prominence

The bipyrrolidine core, consisting of two linked pyrrolidine (B122466) rings, represents a significant class of nitrogen heterocycles. The five-membered pyrrolidine ring is a favored scaffold among medicinal chemists due to its ability to explore pharmacophore space effectively through its three-dimensional, non-planar structure. nih.gov The connection of two such rings creates the bipyrrolidine motif, which exhibits considerable structural diversity based on the point of attachment and the stereochemistry of the chiral centers.

Different isomers of bipyrrolidine, such as 1,1'-bipyrrolidine, 2,2'-bipyrrolidine (B3281945), and 1,3'-bipyrrolidine, each possess unique spatial arrangements and electronic properties. This structural variance is crucial in determining the molecule's interaction with biological targets. For example, derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone have been investigated for their potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The (R,R)-2,2'-bipyrrolidine isomer is particularly valued as a chiral ligand in asymmetric synthesis, a critical process in the pharmaceutical industry where a compound's three-dimensional structure often dictates its biological activity. vulcanchem.com

The synthesis of various bipyrrolidine derivatives is an active area of research. Methods often involve creating the pyrrolidine rings and then coupling them, or building one ring onto another. researchgate.net The development of new synthetic routes allows for the creation of novel bipyrrolidine structures with tailored properties for specific applications in medicinal chemistry and materials science. ontosight.ai

Scope of Academic Inquiry into this compound and Related Isomers

Academic and industrial research into bipyrrolidines is extensive, with a significant focus on their applications in medicinal chemistry. The this compound scaffold, where the rings are connected between the nitrogen of one ring and the third carbon of the other, has been a key structural component in the development of various therapeutic agents.

For instance, benzimidazole (B57391) this compound benzamides have served as the basis for the synthesis and evaluation of potent histamine (B1213489) H3 receptor antagonists. nih.govnih.gov These antagonists have potential applications in treating cognitive disorders and other neurological conditions. nih.gov The unique substitution pattern of the this compound core allows for specific interactions with biological targets, making it a valuable framework for drug discovery. smolecule.com

Research has also explored other derivatives, such as 1'-[3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carbonyl]-1,3'-bipyrrolidine and Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate, for their potential biological activities. chem-space.com The study of different isomers and their derivatives continues to be a vibrant field of inquiry, aiming to unlock the full potential of the bipyrrolidine motif in developing new medicines and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562383 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267241-99-6 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of 1,3 Bipyrrolidine and Its Derivatives

Advanced Strategies for the De Novo Synthesis of the Bipyrrolidine Skeleton

The creation of the 1,3'-bipyrrolidine core from basic precursors, known as de novo synthesis, has been the subject of extensive research. uni-marburg.de These strategies aim to build the bicyclic system with high efficiency and stereochemical control, often starting from acyclic or monocyclic starting materials. anu.edu.au

Stereoselective Approaches to Bipyrrolidine Synthesis

Achieving enantiopure bipyrrolidines is crucial for their role as chiral ligands and auxiliaries. researchgate.net Several stereoselective methods have been developed to introduce the desired chirality into the bipyrrolidine framework.

Asymmetric dihydroxylation, particularly the Sharpless asymmetric dihydroxylation, is a powerful method for installing vicinal diols with high enantioselectivity. organic-chemistry.orgmdpi.com This strategy has been applied to the synthesis of bipyrrolidine scaffolds. A notable approach involves a sequence starting with a metathesis reaction to form a key olefin intermediate, which is then subjected to asymmetric dihydroxylation to introduce the stereogenic centers. researchgate.netusc.edu.au

The reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral ligand, often a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). organic-chemistry.orgmdpi.com The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product. These diols are versatile intermediates that can be further elaborated into the final bipyrrolidine structure. The pre-packaged reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have simplified the application of this methodology. mdpi.com

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

| Component | Function | Example |

|---|---|---|

| Catalyst | Osmium Source | Osmium Tetroxide (OsO₄), K₂OsO₂(OH)₄ |

| Chiral Ligand | Induces Enantioselectivity | (DHQD)₂PHAL, (DHQ)₂PHAL |

| Stoichiometric Oxidant | Regenerates the Catalyst | K₃Fe(CN)₆, N-Methylmorpholine N-oxide (NMO) |

This table summarizes the essential components used in the Sharpless asymmetric dihydroxylation process. Data sourced from multiple organic chemistry resources. organic-chemistry.orgmdpi.com

Olefin metathesis, a reaction that reorganizes carbon-carbon double bonds, has become a cornerstone in the synthesis of cyclic and bicyclic systems. nih.gov Ring-closing metathesis (RCM) is particularly relevant for constructing the pyrrolidine (B122466) rings of the bipyrrolidine scaffold. nih.govbeilstein-journals.org

A strategy for synthesizing 2,2'-bipyrrolidines employs a metathesis reaction followed by asymmetric dihydroxylation. usc.edu.au This high-yielding process demonstrates the power of combining different modern synthetic methods. Another approach utilizes a sequence of regioselective rhodium-catalyzed allylic amination followed by RCM with a Grubbs' catalyst to produce 2,5-disubstituted pyrrolines, which are precursors to bipyrrolidine systems. nih.gov These methods highlight the versatility of metathesis in creating complex heterocyclic structures from simpler, acyclic precursors. researchgate.net

Intramolecular cyclization is a direct and efficient method for forming the pyrrolidine rings of the bipyrrolidine system. Various cyclization strategies have been developed, often relying on the formation of a key carbon-nitrogen bond.

One prominent pathway involves the intramolecular anti-selective diamination of alkenes, promoted by electrophilic iodinating agents, to efficiently synthesize chiral trans-bipyrrolidines. researchgate.net Another powerful method is the intramolecular Mannich reaction, which can be used to construct substituted piperidines and could be adapted for pyrrolidine synthesis. researchgate.net Furthermore, gold-catalyzed tandem reactions involving intramolecular hydroamination and an aza-Diels–Alder process have been shown to construct complex azaspiro polycyclic molecules, including a one-step synthesis of (±)-senecio-bipyrrolidine (I). sustech.edu.cn Reductive amination and subsequent cyclization of aminoketones with β-amino aldehydes also represent a viable pathway, particularly for creating heavily substituted pyrrolidine rings. uni-muenchen.de These diverse cyclization methods provide a range of tools for accessing the bipyrrolidine core. mdpi.com

Table 2: Comparison of Intramolecular Cyclization Strategies for Pyrrolidine/Bipyrrolidine Synthesis

| Cyclization Method | Key Transformation | Features |

|---|---|---|

| Alkene Diamination | Forms two C-N bonds across a C=C bond | anti-selective, uses electrophilic iodine |

| Mannich Reaction | Condensation of an amine, an aldehyde, and an active hydrogen compound | Forms β-amino carbonyl compounds |

| Gold-Catalyzed Tandem Reaction | Hydroamination/aza-Diels-Alder | High atom economy, constructs multiple bonds and stereocenters in one pot |

This table compares different intramolecular cyclization methods applicable to the synthesis of pyrrolidine-containing scaffolds. Data compiled from various synthetic chemistry reports. researchgate.netsustech.edu.cnuni-muenchen.de

While asymmetric synthesis aims to create a single enantiomer directly, classical resolution remains a vital technique for obtaining enantiopure compounds. anu.edu.au This is particularly true for bipyrrolidines, where resolution of a racemic mixture is a common strategy. anu.edu.auorgsyn.org

The most widely used method involves the formation of diastereomeric salts by reacting the racemic bipyrrolidine mixture with a chiral resolving agent, such as L-(+)-tartaric acid. orgsyn.orglookchem.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. orgsyn.orgnih.gov Once separated, the pure enantiomer of the bipyrrolidine can be recovered by removing the chiral auxiliary. This method has been successfully applied to the large-scale synthesis of both (R,R)- and (S,S)-2,2'-bipyrrolidine. orgsyn.org Other chiral separation techniques, such as preparative-scale chromatography using chiral stationary phases, also offer effective means of resolution. nih.gov

Intramolecular Cyclization Pathways to Bipyrrolidine Systems

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. researchgate.net This strategy is highly effective for creating a library of related compounds for applications like drug discovery or catalyst optimization. For example, a chiral pool-derived 1,1′-ditosyl-2,2′-biaziridine has been used as a building block for the divergent synthesis of various enantiopure vicinal diamines, including precursors to 2,2′-bicyclic systems like bipyrrolidine. anu.edu.au This allows for the introduction of diverse functionalities by reacting the common biaziridine intermediate with a range of different nucleophiles. anu.edu.au Similarly, N-allyl enamines have been used in copper-mediated divergent syntheses to produce various nitrogen-containing heterocycles. rsc.org

Multi-step Syntheses from Chiral Precursors

The construction of enantiopure 1,3'-bipyrrolidines often necessitates multi-step synthetic sequences commencing from readily available chiral starting materials. For instance, a reported synthesis of (R,R)-2,2'-bispyrrolidine involves a five-step sequence that relies on an asymmetric addition to a chiral imine. orgsyn.org While effective in achieving high stereopurity, such multi-step approaches can be lengthy. orgsyn.org An alternative strategy involves the synthesis of chiral 3,4-diaminopyrrolidine, a related structural motif, which often requires multiple transformations starting from D/L-tartaric acid, proceeding through key steps like azide (B81097) substitution and reduction of pyrrolidine-3,4-diol. acs.org These methods underscore the importance of chiral pool starting materials in establishing the stereochemistry of the final bipyrrolidine product.

One-Pot Aminoalkylation for Vicinal Diamines

One-pot reactions provide a streamlined and efficient alternative to multi-step syntheses. A notable example is the one-pot synthesis of vicinal diamines through the aminoalkylation of aldehydes with azaarylmethylamines. nsf.govnih.gov This method allows for the formation of a diverse range of vicinal diamines with yields up to 92% and good to excellent diastereoselectivities (up to 20:1). nsf.govnih.gov The reaction proceeds under mild conditions and without the need for transition metal catalysts, offering a practical and effective strategy for constructing the core structure that can be conceptually extended to this compound systems. nsf.gov Traditional methods for synthesizing vicinal diamines often have limitations, such as being restricted to symmetric products or requiring additional steps for starting material preparation or subsequent reductions. nsf.gov

Derivatization and Functionalization Strategies of the Bipyrrolidine Framework

Once the this compound core is established, a variety of derivatization and functionalization strategies can be employed to introduce diverse chemical functionalities, thereby modulating the compound's properties for various applications.

Introduction of Dioxopyrrolidine Moieties

The incorporation of a dioxopyrrolidine moiety onto the this compound scaffold is a significant functionalization strategy. These derivatives, such as [this compound]-2',5'-dione, 1'-(4-propoxyphenyl)-, are recognized for their potential biological activities. smolecule.com The synthesis of such compounds typically involves the reaction of pyrrolidine derivatives with carbonyl compounds like pyruvic acid or benzaldehydes to form the dioxopyrrolidine core. smolecule.comresearchtrends.net For example, 1,5-diaryl-2,3-dioxopyrrolidines can be synthesized by reacting Schiff bases with pyruvic acid. researchtrends.net

Substitution Reactions for Diverse Functionalities

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. wikipedia.org In the context of the this compound framework, substitution reactions can occur at various positions, depending on the presence of suitable leaving groups. masterorganicchemistry.com For instance, the propoxyphenyl group on a derivatized bipyrrolidine can be further modified through electrophilic aromatic substitution. smolecule.com The versatility of substitution reactions enables the synthesis of a library of bipyrrolidine derivatives with tailored properties.

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Nucleophile, Substrate with Leaving Group | Functionalized Bipyrrolidine | Introduction of diverse chemical groups. wikipedia.org |

| Electrophilic Aromatic Substitution | Electrophile, Aromatic Bipyrrolidine | Aryl-substituted Bipyrrolidine | Modification of aromatic substituents. smolecule.com |

Formation of Hydrochloride Salts for Enhanced Stability

The formation of hydrochloride salts is a common strategy to improve the stability and handling of amine-containing compounds like this compound. This is typically achieved by treating the free base with hydrochloric acid. For instance, 1-aminopyrrolidine hydrochloride salt can be synthesized from the reaction of 1,4-butanediol (B3395766) with hydrazine (B178648) monohydrochloride and hydrazine dihydrochloride (B599025). google.com The resulting salt often exhibits improved crystallinity and is less prone to degradation. The formation of (S)-1,3'-Bipyrrolidine dihydrochloride has also been documented. bldpharm.com In practice, dissolving the compound in a suitable solvent like methanol (B129727) and adding concentrated HCl followed by evaporation is a common laboratory procedure for salt formation. reddit.com

Applications of 1,3 Bipyrrolidine and Its Chiral Derivatives in Catalysis and Asymmetric Synthesis

Chiral Ligand Development and Asymmetric Organocatalysis

The C2-symmetric core of chiral 2,2'-bipyrrolidines has been extensively utilized as a foundational element in the design of a multitude of chiral ligands for asymmetric synthesis. researchgate.net These ligands have proven effective in a range of catalytic processes, demonstrating high levels of stereochemical control. researchgate.net The versatility of the bipyrrolidine framework allows for systematic modifications, enabling the fine-tuning of steric and electronic properties to suit specific reactions.

1,3'-Bipyrrolidine-Derived Ligands in Transition Metal-Catalyzed Reactions

Ligands derived from the this compound scaffold have been successfully employed in a wide array of transition metal-catalyzed reactions. The inherent chirality of the bipyrrolidine backbone, when incorporated into the ligand structure, effectively creates a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Palladium catalysis has benefited significantly from the development of chiral ligands based on the this compound framework. These ligands have been instrumental in achieving high enantioselectivity in various palladium-catalyzed reactions. For instance, a palladium-catalyzed asymmetric aminohydroxylation of 1,3-dienes has been developed using a chiral pyridinebis(oxazoline) ligand, affording chiral 3,4-dihydro-2H-1,4-benzoxazines in high yields and with excellent enantioselectivity (up to 96:4 e.r.). nih.gov This reaction provides a direct and efficient route to these valuable heterocyclic compounds. nih.gov

In another application, an axially chiral 2,2'-bipyridine (B1663995) ligand was successfully used in the palladium-catalyzed enantioselective C-H functionalization of indoles, producing indol-3-acetate derivatives with up to 98% ee. nih.gov This marked the first successful use of axially chiral bipyridine ligands in palladium-catalyzed carbene migratory insertion reactions. nih.gov Furthermore, the stereoselective synthesis of (2S,2'S)-2,2'-biindoline, a precursor for chiral ligands, was achieved through a microwave-assisted palladium-catalyzed cyclization. uow.edu.au The resulting biindoline could be converted into a palladium(II) dichloride complex, confirming its structure and enantiomeric purity. uow.edu.au

| Ligand Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Pyridinebis(oxazoline) | Aminohydroxylation | 1,3-Dienes | Chiral 3,4-dihydro-2H-1,4-benzoxazines | Up to 96:4 e.r. | nih.gov |

| Axially Chiral 2,2'-Bipyridine | C-H Functionalization | Indoles | Indol-3-acetate derivatives | Up to 98% ee | nih.gov |

| (2S,2'S)-2,2'-Biindoline derived | Cyclization | 1,4-di(2-bromophenyl)-2,3-butanediamine | (2S,2'S)-2,2'-Biindoline | >99% ee | uow.edu.au |

Chiral ligands incorporating the this compound scaffold have proven highly effective in a variety of copper-catalyzed enantioselective transformations. These ligands create a well-defined chiral pocket around the copper center, enabling high levels of stereocontrol.

One notable application is the copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds, which yields highly substituted 2,3-dihydrofurans. nih.gov Using a planar-chiral bipyridine ligand, this reaction proceeds with good yield, diastereoselectivity, and enantioselectivity. nih.gov Another significant development is the copper-catalyzed asymmetric hydroboration of 1,3-enynes, which provides access to chiral allenylboronates with high enantioselectivities (up to 99% ee). rsc.org This transformation tolerates a wide range of functional groups. rsc.org

Furthermore, chiral bipyrrolidine-derived ligands have been employed in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, demonstrating their potential in C-C bond-forming reactions. researchgate.net The enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes is another area where copper catalysis with chiral ligands has been successful, providing access to valuable perfluoroalkylated chiral allylic amines. nih.gov

| Ligand Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Planar-chiral bipyridine | [4+1] Cycloaddition | Enones and diazo compounds | 2,3-Dihydrofurans | Good | nih.gov |

| (S,S)-Ph-BPE | Asymmetric Hydroboration | 1,3-Enynes | Chiral allenylboronates | Up to 99% | rsc.org |

| Chiral Bipyrrolidine | Friedel-Crafts Alkylation | Indoles and nitroalkenes | Alkylated indoles | N/A | researchgate.net |

| Chiral Ligand | 1,4-Perfluoroalkylamination | 1,3-Dienes, anilines, perfluoroalkyl reagents | Perfluoroalkylated chiral allylic amines | Excellent | nih.gov |

The unique electronic properties of gold catalysts have been harnessed in conjunction with chiral ligands derived from this compound for various asymmetric transformations. A key area of application is the hydration of alkynes, a fundamental reaction in organic synthesis.

A notable example involves the development of a novel bis-1,2,3-triazole ligand featuring a 2,2'-bipyrrolidine (B3281945) core. nih.gov The corresponding bis-Au(I) complex of this ligand was found to be a highly effective catalyst for the hydration of both terminal alkyl and aryl alkynes, converting them to their respective ketones in nearly quantitative yields with a low catalyst loading of just 1% under mild conditions. nih.gov This demonstrates the potential of bipyrrolidine-based ligands in promoting efficient gold-catalyzed reactions.

While the focus of this specific study was on the development and application of the achiral version of the ligand, the inherent chirality of the 2,2'-bipyrrolidine backbone presents a clear opportunity for the future development of chiral analogues for asymmetric gold-catalyzed processes. nih.gov The modular synthesis of this ligand allows for the straightforward incorporation of chiral bipyrrolidine units, which could induce enantioselectivity in reactions such as alkyne hydration and other gold-catalyzed transformations. nih.gov

| Ligand | Reaction | Substrate | Product | Catalyst Loading | Yield |

| Bis-1,2,3-triazole with 2,2'-bipyrrolidine core | Alkyne Hydration | Terminal alkyl and aryl alkynes | Ketones | 1% | Nearly quantitative |

Iron catalysis, a sustainable and cost-effective alternative to precious metal catalysis, has seen significant advancements through the use of chiral ligands, including those derived from this compound. A key application is in asymmetric C-H amination reactions.

A notable example is the iron-catalyzed enantioselective amination of 3-indolepropionic acids to produce β³-tryptophan derivatives. acs.org This method utilizes a carboxylate-directed, nitrene-mediated C(sp³)–H amination. While initial studies with a chiral bipyrrolidine-based bis-benzimidazole ligand [(R,R)-FeBIP] showed moderate success, further optimization with a modified ligand containing an N-methylaminomethylpyrrole backbone and nitro-substituted benzimidazoles led to significantly improved yields and enantioselectivities, achieving up to 98% ee. acs.org This highlights the tunability of these iron catalysts for specific applications. acs.org

Furthermore, chiral iron complexes with bipyrrolidine-derived aminopyridine (PDP) ligands have been investigated for their catalytic activity in various oxidation reactions. acs.org These complexes are among the most studied iron-based bioinspired catalysts. acs.org While a study on iron-catalyzed allylic hydroxyamination using a chiral (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine ((R,R')-PDP) ligand did not result in asymmetric induction, it underscores the ongoing exploration of these ligands in different reaction manifolds. beilstein-journals.org

| Catalyst/Ligand | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (R)-Fe2 (modified from bipyrrolidine backbone) | Asymmetric Amination | 3-Indolepropionic acid | N-Boc-β³-tryptophan | 96% | acs.org |

| (R)-Fe3 (modified from bipyrrolidine backbone) | Asymmetric Amination | 3-Indolepropionic acid | N-Boc-β³-tryptophan | 98% | acs.org |

| (R,R)-FeBIP (chiral 2,2'-bipyrrolidine backbone) | Asymmetric Amination | 3-Phenylpropionic acid | N-Boc-β³-phenylalanine | 6% | acs.org |

| Fe(R,R')-PDP | Allylic Hydroxyamination | Cyclohexene | Racemic hydroxylamine | 0% | beilstein-journals.org |

Chiral ligands derived from this compound have been utilized in ruthenium-catalyzed reactions, particularly in asymmetric hydrogenation. The C2-symmetric nature of the bipyrrolidine scaffold is well-suited for creating effective chiral environments around the ruthenium center.

Although direct examples of this compound ligands in ruthenium-catalyzed hydrogenation were not prevalent in the provided search results, the broader context of chiral diamine ligands in such reactions is well-established. For instance, chiral cationic ruthenium diamine complexes are known to be highly effective for the asymmetric hydrogenation of various unsaturated compounds. researchgate.netresearchgate.net The structural similarities between 2,2'-bipyrrolidine and other successful chiral diamine ligands suggest its strong potential in this area.

Nickel-Catalyzed Cross-Coupling

Specific Catalytic Transformations Enabled by Bipyrrolidine Scaffolds

A notable application of the this compound framework is in the development of chiral Lewis base catalysts for asymmetric allylation reactions. A rationally designed chiral bisphosphoramide derived from (R,R)-2,2'-bipyrrolidine has been shown to be a highly selective catalyst for the addition of allylic trichlorosilanes to unsaturated aldehydes. nih.govrsc.org This method provides access to valuable chiral homoallylic alcohols with excellent diastereo- and enantioselectivities. rsc.org

A key success of this catalytic system is its ability to facilitate the enantioselective construction of quaternary carbon centers. This is achieved through the use of γ-disubstituted allylic silanes, a challenging transformation in asymmetric synthesis. rsc.org The unique structural features of the 2,2'-bipyrrolidine diamine are considered crucial for the high performance of the derived bisphosphoramide catalyst. rsc.orgresearchgate.net

Derivatives of this compound have emerged as a superior class of organocatalysts for asymmetric Michael additions. mdpi.com N-alkyl-2,2'-bipyrrolidines, particularly N-i-Pr-2,2'-bipyrrolidine (iPBP), catalyze the conjugate addition of both aldehydes and ketones to nitroolefins with high efficiency. acs.orgacs.org These reactions typically yield the desired 1,4-adducts in excellent yields, with high diastereoselectivities (up to 95:5 dr) and enantioselectivities (up to 95% ee). acs.orgacs.org

Furthermore, these bipyrrolidine-based catalysts have enabled the first direct asymmetric conjugate addition of aldehydes to vinyl sulfones, affording the products in good yields and with enantioselectivities up to 80% ee. mdpi.comacs.org The steric hindrance of the N-alkyl group on the bipyrrolidine catalyst is critical for achieving high stereoselectivity. mdpi.com For instance, the bulky isopropyl group in iPBP is believed to promote the selective formation of an anti-enamine intermediate, which then reacts through a shielded transition state to control the stereochemical outcome. mdpi.com

An interesting inversion of diastereoselectivity was observed in the addition of α-hydroxy ketones to β-arylnitroolefins, which furnished the products with outstanding enantioselectivities of up to 98% ee. acs.orgacs.org This is attributed to the formation of a rigid cis-enamine intermediate stabilized by an internal hydrogen bond between the hydroxyl group of the ketone and the tertiary nitrogen of the catalyst. acs.orgacs.org

Table 3: N-iPr-2,2'-bipyrrolidine (iPBP) Catalyzed Asymmetric Michael Addition of Aldehydes

| Aldehyde Substrate | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) |

| Propionaldehyde | Nitrostyrene | 98 | 95:5 | 93 |

| Isovaleraldehyde | Nitrostyrene | 94 | 93:7 | 95 |

| 3,3-Dimethylbutyraldehyde | 1,1-Bis(benzenesulfonyl)ethylene | 78 | - | 80 |

| Isovaleraldehyde | 1,1-Bis(benzenesulfonyl)ethylene | 73 | - | 74 |

| Valeraldehyde | 1,1-Bis(benzenesulfonyl)ethylene | 76 | - | 53 |

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction for the functionalization of aromatic and heteroaromatic rings. The development of catalytic, enantioselective versions is a significant goal in organic synthesis. Various chiral metal complexes, including those of copper, ytterbium, and nickel, have been explored for the asymmetric Friedel-Crafts alkylation of substrates like indoles with electrophiles such as nitroalkenes or trifluoropyruvates. nih.govrsc.orgacs.orgcapes.gov.brnih.govresearchgate.net The ligands used in these systems are diverse and include chiral pybox, spiroBox, and bipyridyl derivatives. nih.govrsc.orgcapes.gov.brnih.gov

However, a review of the scientific literature indicates that the use of ligands specifically derived from the this compound scaffold in catalytic, enantioselective Friedel-Crafts alkylation reactions is not a widely reported area of research. While an iron catalyst featuring a chiral 2,2'-bipyrrolidine backbone has been used for the β-amination of 3-indolepropionic acids, this represents a C-N bond formation rather than a Friedel-Crafts alkylation. researchgate.net

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles, and the use of chiral catalysts derived from this compound has enabled significant advances in the asymmetric versions of these reactions. wikipedia.orgnih.govmdpi.com These cycloadditions involve the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. wikipedia.orgua.es The resulting heterocyclic products, often polysubstituted pyrrolidines, are valuable building blocks in medicinal chemistry and natural product synthesis. ua.essioc-journal.cn

Chiral metal complexes, particularly those of copper(I) and silver(I) incorporating this compound-based ligands, have proven to be effective catalysts. For instance, a chiral bipyrrolidine ligand in conjunction with a silver salt has been shown to promote the reaction between an imino ester and β-nitrostyrene, although with modest results. ua.es The mechanism of these catalyzed reactions often involves the formation of a rigid metallodipole intermediate, which enhances the stereochemical control of the cycloaddition. ua.es The choice of metal and ligand is crucial in determining the diastereo- and enantioselectivity of the reaction. Copper(I) complexes with various chiral ligands, including those derived from this compound, are frequently employed for the 1,3-dipolar cycloaddition of azomethine ylides with nitroalkenes. ua.esacs.org

The regioselectivity of these reactions is governed by the electronic properties of the dipole and dipolarophile, which can be understood through frontier molecular orbital (FMO) theory. wikipedia.org Furthermore, the development of catalytic systems that allow for kinetic resolution in 1,3-dipolar cycloadditions has provided an efficient route to highly enantiomerically enriched N-heterocyclic compounds. sioc-journal.cn

Stereoselective Hydrocarbon Oxofunctionalizations

The selective oxidation of C-H bonds in hydrocarbons is a significant challenge in synthetic chemistry. researchgate.net Chiral iron and manganese complexes featuring this compound-derived aminopyridine ligands have emerged as highly effective catalysts for these transformations, utilizing environmentally benign oxidants like hydrogen peroxide. acs.orgacs.orgresearchgate.net These bioinspired catalysts mimic the function of non-heme iron-containing oxygenases and can perform a range of oxidative reactions, including epoxidations, hydroxylations, and ketonizations, with notable regio- and stereoselectivity. researchgate.netacs.orgacs.orgresearchgate.net

The versatility of the this compound framework allows for fine-tuning of the catalyst's steric and electronic properties, which is crucial for achieving high selectivity. acs.orgacs.org For instance, manganese complexes with chiral bipyrrolidine-derived ligands have been used for the epoxidation of a wide array of alkenes with high yields and good to excellent enantioselectivities. researchgate.net In these reactions, a high-valent manganese(V)-oxo species is often proposed as the active oxidant. researchgate.netacs.org The addition of carboxylic acids as co-catalysts can significantly influence the reaction's outcome, sometimes improving both yield and enantioselectivity. acs.orgresearchgate.net

The mechanism of these oxidations is complex and can vary depending on the oxidant and the specific catalyst used. acs.org Studies have provided evidence for the formation of highly reactive iron(V)-oxo intermediates, which are believed to be the active species in these catalytic systems. acs.org The ability of these catalysts to perform selective oxidations on complex molecules, such as steroids, highlights their synthetic utility. researchgate.net

Enantioselective C-H Functionalization

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex organic molecules. researchgate.netmdpi.com Achieving enantioselectivity in these reactions is a major goal, and chiral ligands play a pivotal role. mdpi.com Iron complexes incorporating chiral ligands with a 2,2'-bipyrrolidine backbone have been successfully employed in catalytic asymmetric C-H amination reactions. acs.org

For example, an iron catalyst with a bis-benzimidazole ligand derived from a chiral 2,2'-bipyrrolidine has been used for the stereocontrolled α-amination of carboxylic acids. acs.org This methodology has been extended to the β-amination of 3-indolepropionic acids, providing a direct route to N-Boc-protected β³-tryptophan derivatives with excellent enantioselectivities (up to >99% ee). acs.org The success of this reaction highlights the ability of the chiral catalyst to control the regioselectivity, favoring amination at the β-position over the typically more reactive α-position. acs.org

The development of chiral ligands for transition-metal-catalyzed enantioselective C-H functionalization is an active area of research. mdpi.com Besides iron, palladium complexes with axially chiral bipyridine ligands have also shown great promise in the enantioselective C-H functionalization of indoles. nih.govrsc.org The design of the chiral ligand is critical for controlling the reactivity and coordination environment of the metal center, which in turn dictates the enantioselectivity of the C-H functionalization. researchgate.net

Inducing Stereoselectivity and Diastereoselectivity in Chemical Reactions

The ability to control both stereoselectivity and diastereoselectivity is a hallmark of a powerful asymmetric catalyst. Chiral this compound derivatives have demonstrated exceptional capabilities in this regard across a range of chemical transformations. wikipedia.orgsioc-journal.cnacs.orgacs.orgresearchgate.netmdpi.com

Mechanisms of Chiral Induction

The mechanism of chiral induction by this compound-based ligands is rooted in the creation of a well-defined and sterically demanding chiral pocket around the catalytically active metal center. The C2-symmetric and rigid bipyrrolidine backbone predetermines the helical wrapping of the ligand around the metal, leading to a specific chirality at the metal center. mdpi.comuni-marburg.de This fixed chiral environment dictates the facial selectivity of the substrate's approach to the catalyst.

In 1,3-dipolar cycloadditions, the chiral ligand-metal complex enforces a specific trajectory for the dipolarophile to approach the metallodipole, thereby controlling the stereochemical outcome. ua.esacs.org The steric hindrance provided by substituents on the bipyrrolidine ligand can block certain approach pathways, favoring the formation of one enantiomer over the other. acs.org Similarly, in C-H functionalization and oxidation reactions, the chiral ligand environment directs the reactive intermediate, such as a metal-oxo or metal-nitrene species, to a specific C-H bond and controls the stereochemistry of the bond-forming event. acs.orgacs.org The interaction between the substrate and the chiral catalyst can be further influenced by secondary interactions, such as hydrogen bonding or π-π stacking, which can enhance the level of stereocontrol. researchgate.net

Diastereomeric Control and Enantiomeric Excess Optimization

In reactions that can generate multiple new stereocenters, controlling the diastereoselectivity is as important as controlling the enantioselectivity. Catalysts derived from this compound have shown the ability to influence the formation of a specific diastereomer. In 1,3-dipolar cycloaddition reactions, the choice of ligand can often switch the selectivity between endo and exo products. acs.org

The optimization of enantiomeric excess (ee) is a critical aspect of developing asymmetric catalytic systems. This is often achieved through a systematic modification of the ligand structure, the metal precursor, and the reaction conditions. For instance, in the asymmetric aryl transfer to aldehydes, it was found that increasing the catalyst loading of a 2,2'-bispyrrolidine-based salan ligand had a positive impact on both the yield and the enantioselectivity. mdpi.com The electronic properties of the substrates can also significantly influence the enantioselectivity. mdpi.com

Furthermore, in some catalytic systems, a kinetic resolution process can contribute to the high enantiomeric excess of the product. sioc-journal.cn This occurs when one enantiomer of a racemic substrate reacts significantly faster than the other, leading to an enrichment of the unreacted enantiomer and the formation of a highly enantioenriched product.

Investigations of 1,3 Bipyrrolidine Derivatives in Medicinal and Biological Chemistry

Identification of Biologically Active Bipyrrolidine Compounds

A number of 1,3'-bipyrrolidine derivatives have been synthesized and evaluated for their pharmacological potential. The core structure is a versatile building block for creating more complex molecules with specific biological targets. cymitquimica.com Among the identified active compounds are derivatives functionalized with additional rings and substituents, which modulate their activity and specificity.

Notable examples include:

Benzimidazole (B57391) this compound benzamides : These compounds have been investigated for their potent antagonist activity at histamine (B1213489) receptors. acs.orgijpsjournal.com

[this compound]-2',5'-dione derivatives : Compounds with this structure, such as 1'-(4-propoxyphenyl)-[this compound]-2',5'-dione, have been noted for their potential antimicrobial and anticancer activities, as well as for inhibiting cholesterol biosynthesis. smolecule.com

(this compound)-2,2',5,5'-tetrone derivatives : These derivatives are also recognized for their potential in medicinal chemistry, with studies suggesting possible antimicrobial and anticancer properties. ontosight.ai

Vinyl pyrrolidine (B122466) cephalosporins : Certain cephalosporin (B10832234) antibiotics incorporate a pyrrolidine-based substituent that shows structural similarities and has demonstrated significant antibacterial efficacy. google.com

Exploration of Mechanisms of Action and Biological Targets

Understanding how these compounds exert their effects at a molecular level is crucial for drug development. Research has focused on elucidating their interactions with specific biological macromolecules, including receptors and enzymes, and their subsequent impact on cellular signaling.

The interaction between a ligand (the drug molecule) and its receptor is a critical determinant of its pharmacological effect. Binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), measures the strength of this interaction. vanderbilt.edu

Studies on benzimidazole this compound benzamides revealed their potent antagonism at the histamine H3 receptor. acs.orgnih.gov These initial findings spurred the development of new classes of H3 receptor antagonists based on different scaffolds. acs.orgnih.gov For instance, compound 39 from a series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, which were developed based on the earlier bipyrrolidine benzamides, showed potent in vitro binding and functional activity at the H3 receptor. nih.gov

| Compound Class | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole this compound benzamides | Histamine H3 Receptor | Acted as a foundational series for developing potent H3 receptor antagonists. acs.orgnih.gov | acs.org, nih.gov |

| Thiourea derivatives of PZM21 | μ-Opioid Receptor (μOR) | Demonstrated strong binding affinity, with some analogs showing higher selectivity for μOR over other opioid receptor subtypes. researchgate.net | researchgate.net |

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a major class of therapeutic drugs. medcraveonline.com The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. plos.org

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes.

Hematopoietic Progenitor Kinase 1 (HPK1) : Certain patented compounds containing a bipyrrolidine-like structure have been developed as inhibitors of HPK1, a kinase that negatively regulates T-cell activation. googleapis.com

Cytochrome P-450 Enzymes : The pharmacokinetic profile of some pyrrolidine-containing H3 antagonists showed they could act as inhibitors of cytochrome P-450 enzymes. nih.gov

α-Glucosidase : While not directly this compound, a derivative of an oxadiazole containing a pyrrole (B145914) ring, 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole, was identified as a potent inhibitor of α-glucosidase with an IC50 value of 3.23 ± 0.8 μM, significantly more potent than the standard, acarbose (B1664774) (IC50 = 378.2 ± 0.12 μM). plos.org

| Compound/Class | Target Enzyme | Inhibition Data (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole | α-Glucosidase | 3.23 ± 0.8 μM | Un-competitive | plos.org |

| Thiazolylhydrazine-piperazine derivative 3e | Monoamine Oxidase A (MAO-A) | 0.057 ± 0.002 µM | Competitive, Reversible | semanticscholar.org |

| Thiosemicarbazone-based aza-ylides | Glucose 6-Phosphate Dehydrogenase (G6PD) | 40.77 - 58.01 µM | Non-competitive | dergipark.org.tr |

The biological effect of a compound is often the result of its modulation of complex intracellular signaling pathways. These pathways regulate fundamental cellular processes such as growth, metabolism, and survival. unige.ch

The inhibition of HPK1 by bipyrrolidine-related compounds is a key example of interaction with an intracellular pathway. googleapis.com HPK1 is a negative regulator of T-cell activation. googleapis.com It exerts this function by phosphorylating key signaling proteins, such as SLP76 and Gads, which leads to the recruitment of 14-3-3 proteins and a reduction in the persistence of signaling microclusters required for T-cell activation. googleapis.com By inhibiting HPK1, these compounds can enhance T-cell responses, a strategy being explored in immuno-oncology. googleapis.com

Another relevant example is the (m)TOR signaling pathway, which is a central regulator of cell metabolism and growth. unige.ch While specific this compound inhibitors were not detailed, the study of how small molecules can inhibit components of this pathway, such as (m)TORC2, by altering the properties of the plasma membrane highlights a sophisticated mechanism of action that could be relevant for lipophilic bipyrrolidine derivatives. unige.ch

Enzyme Inhibition Profiling

Diverse Biological Activities Attributed to Bipyrrolidine Derivatives

The chemical versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological effects, including potent antimicrobial activity.

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrolidine-containing compounds have shown promise in this area. oalib.com Derivatives of this compound have been specifically noted for their potential activity against various bacterial and fungal pathogens. smolecule.comontosight.ai

A patented series of vinyl pyrrolidine cephalosporins has demonstrated potent and broad-spectrum antibacterial activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. google.com In a mouse abscess model infected with MRSA, one compound from this series was more active than vancomycin, a standard drug for MRSA infections. google.com

| Compound Class | Target Organism | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Vinyl pyrrolidine cephalosporins | Methicillin-resistant Staphylococcus aureus (MRSA) | In vivo efficacy (mouse abscess model) | Achieved a >100-fold reduction in colony-forming units (CFU) compared to untreated control; more active than vancomycin. google.com | google.com |

| [this compound]-2',5'-dione derivatives | Bacteria and Fungi | General Activity | Noted to have significant activity against a range of pathogens. smolecule.com | smolecule.com |

| 2-chloromethyl-1H-benzimidazole derivatives | Staphylococcus aureus (Gram-positive) | General Activity (Well plate method) | Synthesized derivatives showed promising antimicrobial activity. ijpsjournal.com | ijpsjournal.com |

Antineoplastic and Anticancer Potentials

Derivatives of the this compound structure have shown promise as anticancer agents. smolecule.com The core bipyrrolidine structure can be modified to create compounds that inhibit cancer cell growth and induce apoptosis, the process of programmed cell death. smolecule.com For instance, certain dioxopyrrolidine derivatives, which include the this compound framework, are recognized for their potential pharmaceutical applications, including anticancer activity. smolecule.com

Nitrogen-containing heterocyclic compounds, a broad category that includes this compound derivatives, are a cornerstone of anticancer drug development. nih.gov Many established anticancer drugs feature such heterocyclic rings. nih.gov The mechanism of action for these compounds is often multifaceted, including the ability to interfere with the growth of cancer cells, block the action of proteins that promote tumor growth, and prevent the repair of cancer cell DNA. nih.gov

Research into other nitrogen-containing heterocycles, such as pyrimidine (B1678525) derivatives, has shown that these compounds can act as potent antitumor agents by targeting various molecular pathways. semanticscholar.org For example, some pyrimidine derivatives have been developed as selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are effective against cancers with EGFR over-activation. semanticscholar.org Similarly, bispidine derivatives, another class of nitrogen-containing bicyclic compounds, have been shown to induce cancer cell death by promoting the catabolism of polyamines, which are essential for cell growth. nih.gov These examples highlight the potential for nitrogen-containing scaffolds like this compound to be developed into effective anticancer therapies. semanticscholar.orgnih.gov

While direct studies on this compound derivatives as antineoplastic agents are emerging, the broader success of related nitrogenous heterocyclic compounds in oncology provides a strong rationale for their continued investigation. nih.govontosight.airesearchgate.net

Modulation of Cholesterol Biosynthesis

The investigation of this compound derivatives has extended to their potential role in modulating cholesterol biosynthesis. smolecule.com Certain compounds containing the bipyrrolidine framework have been identified as inhibitors of pathways involved in the production of cholesterol. smolecule.com This suggests a potential therapeutic application for these derivatives in managing conditions associated with high cholesterol levels, such as hyperlipidemia. smolecule.com

The regulation of cholesterol biosynthesis is a critical area of research, as elevated cholesterol is a significant risk factor for vascular diseases. grantome.com The key enzyme in this pathway is 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which catalyzes the rate-limiting step in cholesterol production. grantome.com Studies have shown that variations in the rate of cholesterol biosynthesis can directly impact the cholesterol content and fluidity of cell membranes. nih.gov For example, in the small intestine, higher rates of cholesterol synthesis lead to a decrease in the motional freedom of lipids within the microvillus membranes. nih.gov

By inhibiting the enzymes involved in this pathway, this compound derivatives could potentially lower cholesterol levels. This mechanism is analogous to how other cholesterol-lowering drugs function. The ability to modulate cholesterol biosynthesis highlights another promising avenue for the therapeutic application of this class of compounds. smolecule.com

Histamine H3 Receptor Antagonism for Neurological Applications

A significant area of research for this compound derivatives is their activity as histamine H3 receptor (H3R) antagonists. nih.govacs.org The H3 receptor is primarily found in the central nervous system (CNS) and acts as an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. patsnap.com It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, norepinephrine, and serotonin. ceu.esfrontiersin.org

By blocking the H3 receptor, antagonists increase the release of histamine and other neurotransmitters in the brain. patsnap.com This modulation of multiple neurotransmitter systems underlies their therapeutic potential in a wide range of neurological and psychiatric conditions. patsnap.comceu.es

Therapeutic Potential of H3R Antagonists:

Cognitive Disorders: H3R antagonists are being investigated for the treatment of cognitive disorders like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). patsnap.comscienceopen.com By enhancing the levels of neurotransmitters such as acetylcholine and histamine, these compounds may improve cognitive function, memory, and attention. patsnap.comscienceopen.com Preclinical studies have demonstrated that H3R antagonists can improve cognition and learning. scienceopen.com

Sleep-Wake Disorders: Histamine plays a crucial role in regulating the sleep-wake cycle. patsnap.com H3R antagonists, by increasing histamine levels, can promote wakefulness and are being explored as potential treatments for narcolepsy. patsnap.com

Other Neurological Conditions: The therapeutic applications of H3R antagonists may also extend to schizophrenia, epilepsy, and pain management. frontiersin.orgscienceopen.com

Several this compound derivatives have been synthesized and evaluated as potent and selective H3R antagonists. For example, benzimidazole- and indole-substituted this compound benzamides have been identified as a novel series of H3R antagonists. nih.gov Further optimization of these structures has led to the development of compounds with improved brain-to-plasma exposure and efficacy in preclinical models. nih.gov

Impact on Splicing Factor 3B Subunit 1

Splicing factor 3B subunit 1 (SF3B1) is a core component of the spliceosome, the cellular machinery responsible for removing introns from pre-messenger RNA (pre-mRNA). nih.govuniprot.org The SF3B1 protein is part of the U2 small nuclear ribonucleoprotein complex (U2 snRNP), which plays a crucial role in recognizing and binding to the branch site of introns during the initial stages of splicing. nih.govuniprot.org

Mutations in the SF3B1 gene are frequently observed in various cancers, particularly in myelodysplastic syndromes (MDS) and certain types of leukemia and melanoma. genecards.org These mutations are typically heterozygous point mutations that alter the function of the SF3B1 protein. genecards.org In MDS, SF3B1 mutations are strongly associated with the presence of ring sideroblasts, a specific cellular abnormality. genecards.org

While there is no direct evidence in the provided search results linking this compound derivatives to the modulation of SF3B1, the role of SF3B1 in cancer makes it a potential therapeutic target. The development of small molecules that can target mutated SF3B1 or modulate its activity is an active area of cancer research. Given the diverse biological activities of this compound derivatives, including their anticancer potential, it is conceivable that future research could explore the interaction of this chemical scaffold with components of the spliceosome, such as SF3B1.

Inhibition of SF3B1 has been shown to reduce cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells, highlighting its potential as a therapeutic target. nih.gov Therefore, the investigation of this compound derivatives for their effects on SF3B1 could be a promising future direction in the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org By systematically modifying the chemical structure of a compound and evaluating the resulting changes in its biological effects, researchers can identify the key chemical features responsible for its activity. wikipedia.org This knowledge is then used to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org

For this compound derivatives, SAR studies have been crucial in their development as therapeutic agents, particularly as histamine H3 receptor antagonists. For example, in the development of benzimidazole- and indole-substituted this compound benzamides as H3R antagonists, a preliminary SAR study led to a reduction in molecular weight while simultaneously increasing binding affinity and potency. nih.gov This optimization resulted in a lead compound with improved brain exposure and efficacy in animal models. nih.gov

The general approach in SAR studies involves modifying different parts of the lead molecule. nih.gov For instance, in the development of other heterocyclic compounds, modifications to various functional groups and rings have been explored. nih.gov These modifications can include reduction, oxidation, esterification, and various substitution reactions. nih.gov

The principles of SAR are broadly applicable. For example, in the development of neuraminidase inhibitors, SAR analysis revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activity. mdpi.com Similarly, for a series of pyridine (B92270) derivatives with antimicrobial activity, SAR studies helped to elucidate the relationship between their chemical structures and their antimicrobial properties. researchgate.net

For this compound derivatives, SAR studies will continue to be a critical tool for optimizing their biological activities, whether as anticancer agents, modulators of cholesterol biosynthesis, or H3R antagonists. By understanding the SAR, medicinal chemists can rationally design new derivatives with enhanced therapeutic potential.

Advanced Spectroscopic Characterization of 1,3 Bipyrrolidine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive analytical method that provides information about the atomic connectivity and chemical environment of nuclei. uni-regensburg.de It is indispensable for the structural investigation of 1,3'-bipyrrolidine and its complexes, and for monitoring reaction dynamics in real-time. uni-regensburg.de

Proton (¹H) NMR spectroscopy is fundamental for characterizing organic molecules, including this compound. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum provide detailed information about the number and types of protons and their neighboring atoms.

A representative, though not specific to this compound, example of how ¹H NMR is used can be seen in the study of various organic compounds where specific proton signals are assigned based on their chemical environment and coupling patterns. researchgate.netrsc.orgresearchgate.net For example, in complex molecules, techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound This table is a hypothetical representation based on general principles of ¹H NMR spectroscopy, as specific experimental data was not found in the search results.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-5 (Pyrrolidine-1) | 2.5 - 3.5 | Multiplet |

| H-3, H-4 (Pyrrolidine-1) | 1.5 - 2.5 | Multiplet |

| H-2', H-5' (Pyrrolidine-3') | 2.5 - 3.5 | Multiplet |

| H-4' (Pyrrolidine-3') | 1.5 - 2.5 | Multiplet |

| H-3' (Pyrrolidine-3') | 2.8 - 3.8 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural elucidation. youtube.comlibretexts.org

Similar to ¹H NMR, specific ¹³C NMR data for the parent this compound is not detailed in the search results. However, based on the structure, one would expect to see distinct signals for the different carbon atoms in the two pyrrolidine (B122466) rings. The chemical shifts would be influenced by the neighboring nitrogen atoms. In more complex systems involving this compound derivatives, ¹³C NMR is essential. For example, in metal complexes, the coordination of the nitrogen atoms to a metal center would cause a shift in the signals of the adjacent carbon atoms. The chemical shift values for carbons in various environments, such as aliphatic, aromatic, and carbonyl groups, fall into characteristic ranges. bhu.ac.inchemguide.co.uk

Table 2: Predicted ¹³C NMR Data for this compound This table is a hypothetical representation based on general principles of ¹³C NMR spectroscopy, as specific experimental data was not found in the search results.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-5 (Pyrrolidine-1) | 45 - 60 |

| C-3, C-4 (Pyrrolidine-1) | 20 - 35 |

| C-2', C-5' (Pyrrolidine-3') | 45 - 60 |

| C-4' (Pyrrolidine-3') | 20 - 35 |

| C-3' (Pyrrolidine-3') | 50 - 65 |

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their diffusion coefficients. emerypharma.commanchester.ac.uk The diffusion coefficient is related to the size and shape of a molecule, with larger molecules diffusing more slowly than smaller ones. emerypharma.com This technique is particularly useful for studying complex mixtures, monitoring reactions, and identifying different species in solution without the need for physical separation. apm.ac.cnnih.govvuw.ac.nz

In the context of this compound, DOSY NMR has been employed to study the behavior of its complexes in solution. For instance, in the polymerization of rac-lactide catalyzed by lanthanide complexes of bipyrrolidine-derived salan ligands, ¹H DOSY NMR was used to monitor the growth of the polymer chain from the metal center in situ. rsc.org This study revealed that the catalytically active species was dinuclear. rsc.org

In another study involving hafnium and aluminum complexes with bipyrrolidine-derived ligands, DOSY NMR was used to determine the hydrodynamic radii of the complexes in solution, confirming their monomeric nature. nih.gov For example, an aluminum complex, Al(3)(OⁱPr), showed a diffusion coefficient of 7.6 × 10⁻¹⁰ m²s⁻¹, which corresponds to a hydrodynamic radius of approximately 5.3 Å. nih.gov Upon reaction with lactate, the diffusion coefficient changed, indicating the formation of a new species. nih.gov These studies demonstrate the utility of DOSY in characterizing the size and aggregation state of this compound complexes in solution.

Table 3: Representative Diffusion Coefficients from DOSY NMR Studies of Bipyrrolidine Complexes

| Complex/Species | Solvent | Diffusion Coefficient (m²s⁻¹) | Reference |

|---|---|---|---|

| Al(3)(OⁱPr) | CDCl₃ | 7.6 × 10⁻¹⁰ | nih.gov |

| Al(3)(lactate) | CDCl₃ | 8.3 × 10⁻¹⁰ | nih.gov |

| Hf(3)(OⁱPr)₂ | CDCl₃ | 7.8 × 10⁻¹⁰ | nih.gov |

| [{LMeSm(OiPr)}₂] with 2 equiv. rac-lactide | CDCl₃ | Slight decrease from parent dimer | researchgate.net |

The formation of diiminium intermediates from the reaction of this compound derivatives with α,β-unsaturated aldehydes is a key step in certain organocatalytic reactions. NMR spectroscopy has been instrumental in demonstrating the formation and structure of these intermediates.

In a study on asymmetric Diels-Alder reactions, a new class of C₂-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines was developed as organocatalysts. researchgate.net The combination of these bipyrrolidines with HClO₄ was found to be effective for enantioselective Diels-Alder reactions. The catalytic mode was demonstrated by NMR and X-ray crystallographic studies, which confirmed the formation of a diiminium intermediate. researchgate.net These studies provide crucial mechanistic insights into how these catalysts operate.

Diffusion Ordered Spectroscopy (DOSY) NMR for Reaction Monitoring and Species Identification

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. It provides information about the electronic structure and environment of the paramagnetic center.

EPR spectroscopy is a vital tool for characterizing paramagnetic metal complexes of this compound and for detecting transient radical intermediates in reactions involving these complexes.

In a study of iron(III) complexes with ligands incorporating the (2S,2'S)-2,2'-bipyrrolidine backbone, EPR spectroscopy was used to investigate the electronic structure of the neutral and one-electron oxidized species. researchgate.net The neutral high-spin Fe(III) complexes (S=5/2) showed a characteristic EPR signal in perpendicular mode. researchgate.net Upon oxidation, a new signal appeared at g ≈ 9 in parallel mode, which is indicative of the formation of an integer spin system resulting from the magnetic interaction between the high-spin Fe(III) center and a phenoxyl radical on the ligand. researchgate.net

Furthermore, EPR has been used to detect highly unstable and reactive iron-oxygen intermediates in catalytic hydrocarbon oxidations. acs.org In a system using a dinuclear ferric complex with a PDP* ligand containing a (S,S)-2,2'-bipyrrolidine unit, an extremely unstable intermediate was detected at low temperatures (-75 to -85 °C). acs.org Its EPR parameters (g₁ = 2.070–2.071, g₂ = 2.005–2.008, g₃ = 1.956–1.960) were very similar to those of a known oxoiron(V) complex, leading to its assignment as the active Fe(V)=O oxidizing species. acs.org

The detection and characterization of radical intermediates are crucial for understanding reaction mechanisms. nih.govscielo.org.mx EPR spin trapping is a common technique where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct that can be observed by EPR. mdpi.comnih.gov This approach allows for the identification of the initial transient radical.

Table 4: Representative EPR g-values for Paramagnetic Species Involving Bipyrrolidine Derivatives

| Species | Description | g-values | Reference |

|---|---|---|---|

| [FeL¹Cl] | Neutral high-spin Fe(III) complex | Signal at g ≈ 4.3 (perpendicular mode) | researchgate.net |

| [FeL¹Cl]⁺• | One-electron oxidized Fe(III)-phenoxyl radical complex | Signal at g ≈ 9 (parallel mode) | researchgate.net |

| Fe(V)=O intermediate with PDP* ligand | Active oxidizing species | g₁=2.070, g₂=2.005, g₃=1.956 | acs.org |

Detection of Elusive Oxoiron(V) Species

The detection of highly reactive and transient intermediates is a significant challenge in catalysis. In the context of iron-based catalysts involving bipyrrolidine-type ligands, Electron Paramagnetic Resonance (EPR) spectroscopy has proven to be an indispensable tool for identifying elusive oxoiron(V) (FeV=O) species. These species are often proposed as the key oxidants in various catalytic C-H and C=C oxidation reactions. acs.orgacs.orgrsc.org

Researchers studying biomimetic ferric complexes with aminopyridine ligands, including a derivative of (S,S)-2,2'-bipyrrolidine, have successfully utilized EPR spectroscopy to detect extremely unstable iron-oxygen intermediates. acs.orgrsc.orgresearchgate.net By conducting the experiments at very low temperatures, ranging from -75 to -85 °C, the fleeting active species could be trapped and characterized. acs.orgresearchgate.net The observed EPR signals exhibited g-values of g1 = 2.070–2.071, g2 = 2.005–2.008, and g3 = 1.956–1.960. acs.orgresearchgate.net These parameters were found to be remarkably similar to those of a known oxoiron(V) complex, [(TMC)FeV═O(NC(O)CH3)]+ (where TMC is 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane), which has g-values of g1 = 2.053, g2 = 2.010, and g3 = 1.971. acs.orgresearchgate.net This close resemblance, combined with reactivity data, led to the assignment of the detected intermediates as the active FeV=O oxidizing species. acs.orgresearchgate.net

The formation of these oxoiron(V) species is often proposed to occur from the reaction of dinuclear iron(III) complexes with hydrogen peroxide in the presence of an acid, like acetic acid. rsc.org The acid facilitates the conversion of the dinuclear complex into a monomeric species, which then reacts with H2O2 to generate the high-valent oxoiron(V) intermediate. rsc.org The direct spectroscopic evidence provided by EPR is crucial for confirming the identity of these transient oxidants, which had previously been speculative. rsc.org

| Species | g1 | g2 | g3 | Reference |

|---|---|---|---|---|

| Fe-O intermediate with PDP* ligand | 2.070–2.071 | 2.005–2.008 | 1.956–1.960 | acs.orgresearchgate.net |

| [(TMC)FeV═O(NC(O)CH3)]+ | 2.053 | 2.010 | 1.971 | acs.orgresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgcam.ac.uk This method has been instrumental in elucidating the structures of this compound derivatives and their metal complexes, providing invaluable insights into their molecular architecture and bonding. rsc.orgmostwiedzy.pl

The solid-state structures of numerous metal complexes incorporating bipyrrolidine-derived ligands have been successfully determined using X-ray diffraction. rsc.orgrsc.orgsemanticscholar.org For instance, the crystal structures of hafnium(IV) complexes with bipyrrolidine salan pro-ligands have been characterized, revealing how the chirality of the ligand influences the coordination geometry around the metal center. rsc.org Similarly, the structures of aluminum(III) complexes with these ligands have been elucidated, showing a preference for a trigonal bipyramidal geometry. semanticscholar.org

X-ray crystallography provides precise data on bond lengths, bond angles, and coordination numbers, which are essential for defining the coordination geometry around a metal center. mdpi.comacs.orgresearchgate.net For group 13 salan complexes derived from bipyrrolidine, it was found that Al(III) and Ga(III) complexes adopt a pseudo trigonal bipyramidal geometry in the solid state, while the corresponding In(III) complexes are better described as having square-based pyramidal structures. rsc.org The geometry index, tau (τ), is often used to distinguish between trigonal bipyramidal (τ ≈ 1) and square pyramidal (τ ≈ 0) geometries. For example, a Ga(III) complex with a bipyrrolidine-derived salan ligand, Ga(1)Cl, exhibited a τ value of 0.76, indicating a distorted trigonal bipyramidal geometry. rsc.org

In the case of (R,R)-1-Acetyl-1'-(2,4,6-trinitrophenyl)-2,2'-bipyrrolidine, the analysis of the crystal structure provided detailed information about the conformation of the pyrrolidine rings and the torsion angle between them. mostwiedzy.pl Such detailed structural information is critical for understanding the reactivity and properties of these molecules.

| Complex | Metal Ion | Coordination Geometry | τ Value | Reference |

|---|---|---|---|---|

| Al(1)Cl | Al(III) | Distorted Trigonal Bipyramidal | 0.68 | rsc.org |

| Ga(1)Cl | Ga(III) | Distorted Trigonal Bipyramidal | 0.76 | rsc.org |

| In(1)Cl | In(III) | Square Based Pyramidal | - | rsc.org |

Crystal Structure Elucidation of Bipyrrolidine Derivatives and Metal Complexes

Complementary Spectroscopic Techniques

While EPR and X-ray crystallography provide specific and detailed information, a more complete understanding of this compound and its complexes is achieved by employing complementary spectroscopic methods. Mass spectrometry and infrared spectroscopy are particularly valuable for determining molecular weight, fragmentation patterns, and the presence of specific functional groups.

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.govnist.gov Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and large molecules, including metal complexes. nih.govuvic.cauni-goettingen.de It allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.gov

ESI-MS has been used to identify and characterize various bipyrrolidine derivatives and their complexes. For example, the mass spectrum of N,N'-dichloroformyl-2,2'-bipyrrolidine shows a molecular ion peak corresponding to its exact mass. Similarly, the mass spectrum of N,N'-dimethyl-2,2'-bipyrrolidine has been recorded, providing confirmation of its molecular weight. In studies of catalytic reactions, ESI-MS can be used to detect intermediates and products in solution. scielo.br However, it is important to note that mass spectrometry alone may not be sufficient for unambiguous identification, as different species, such as an iron(III)-acylperoxo species and an oxoiron(V) species, can have the same mass and charge. acs.org

| Compound | Formula | Exact Mass | Technique | Reference |

|---|---|---|---|---|

| N,N'-Dichloroformyl-2,2'-bipyrrolidine | C10H14Cl2N2O2 | 264.04323 | EI-MS | |

| N,N'-Dimethyl-2,2'-bipyrrolidine | C10H20N2 | 168.16265 | EI-MS |

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pg.edu.plspectroscopyonline.comlibretexts.org The positions of the absorption bands in an IR spectrum are characteristic of specific types of chemical bonds and functional groups. libretexts.org

Compound Index

| Compound Name |

|---|

| This compound |

| (S,S)-2,2'-bipyrrolidine |

| 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) |

| (R,R)-1-Acetyl-1'-(2,4,6-trinitrophenyl)-2,2'-bipyrrolidine |

| N,N'-dichloroformyl-2,2'-bipyrrolidine |

| N,N'-dimethyl-2,2'-bipyrrolidine |

| 2,2'-bipyridine (B1663995) |

| Hydrogen Peroxide |

| Acetic Acid |

| Gallium(III) |

| Aluminum(III) |

| Indium(III) |

| Hafnium(IV) |

UV-Vis-NIR Spectroscopy for Electronic Transitions

Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules and their complexes. The absorption of light in this region of the electromagnetic spectrum corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of a compound.

Detailed research findings on the UV-Vis-NIR spectroscopic characterization specifically for the parent compound This compound and its complexes are not extensively available in the surveyed scientific literature. However, the expected electronic transitions can be inferred from the nature of its chemical structure, which consists of two interconnected saturated pyrrolidine rings.

As a saturated aliphatic amine, this compound lacks conjugated π-systems. Therefore, the primary electronic transitions expected would be of the n → σ* type. These transitions involve the excitation of a non-bonding electron (n) from one of the nitrogen atoms to an anti-bonding sigma orbital (σ*).

In simple saturated amines, such as pyrrolidine, these n → σ* transitions typically occur in the vacuum ultraviolet region (below 200 nm) and are characterized by low molar absorptivity. For instance, studies on pyrrolidine have identified transitions in the far-UV and NIR regions, though these are often related to vibrational overtones rather than direct electronic transitions in the conventional UV-Vis range. scispace.com The N-H bond in pyrrolidine, for example, shows transitions in the NIR region, which are attributed to vibrational coupling. scispace.com

When this compound acts as a ligand to form metal complexes, the UV-Vis-NIR spectrum is expected to be dominated by transitions involving the metal center, such as d-d transitions or charge-transfer bands. However, without experimental data for such complexes, a detailed analysis remains speculative.

Due to the lack of specific published data for this compound, a data table of its electronic transitions cannot be provided. For comparison, a general overview of expected transitions in related structural motifs is presented below.

| Compound Type | Expected Transition Type | Typical Absorption Region (nm) | Molar Absorptivity (ε) |

| Saturated Amines | n → σ | < 200 | Low |

| Molecules with Conjugated Systems | π → π | 200 - 800 | High |

| Carbonyl Compounds | n → π* | 270 - 300 | Low to Moderate |

Table 1. General Electronic Transitions in Organic Molecules.